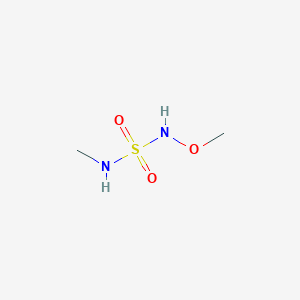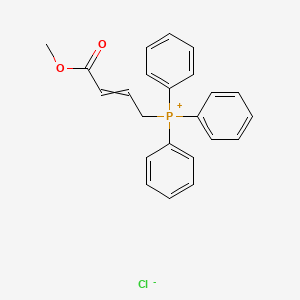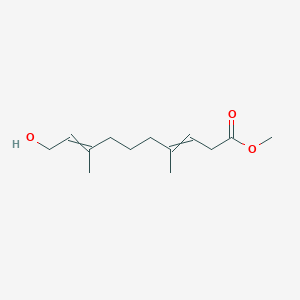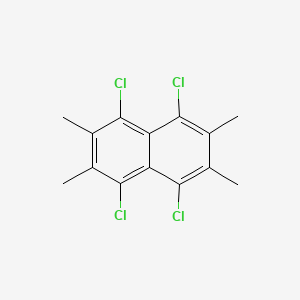
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene is a chlorinated aromatic hydrocarbon. This compound is characterized by its four chlorine atoms and four methyl groups attached to a naphthalene ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
準備方法
The synthesis of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene typically involves chlorination and methylation reactions. One common method includes the chlorination of tetramethylnaphthalene under controlled conditions to introduce chlorine atoms at specific positions on the naphthalene ring. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield.
化学反応の分析
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can remove chlorine atoms, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds.
Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methyl groups influence its binding affinity and reactivity. The pathways involved may include oxidative stress and disruption of cellular processes, leading to various biological effects.
類似化合物との比較
1,4,5,8-Tetrachloro-2,3,6,7-tetramethylnaphthalene can be compared with other chlorinated naphthalenes, such as:
1,4,6,7-Tetramethylnaphthalene: This compound lacks chlorine atoms, making it less reactive in certain chemical reactions.
Tetrachloronaphthalene: This compound has chlorine atoms but lacks methyl groups, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
110364-79-9 |
|---|---|
分子式 |
C14H12Cl4 |
分子量 |
322.1 g/mol |
IUPAC名 |
1,4,5,8-tetrachloro-2,3,6,7-tetramethylnaphthalene |
InChI |
InChI=1S/C14H12Cl4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h1-4H3 |
InChIキー |
ZYRLEGWGDZWHFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1Cl)C(=C(C(=C2Cl)C)C)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


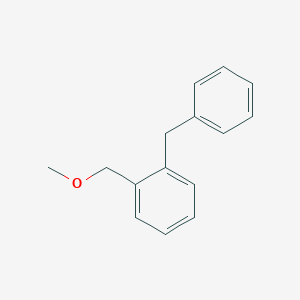
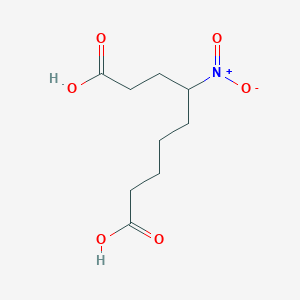
![1-(Butylamino)-3-[(1H-indol-4-yl)oxy]propan-2-ol](/img/structure/B14315727.png)
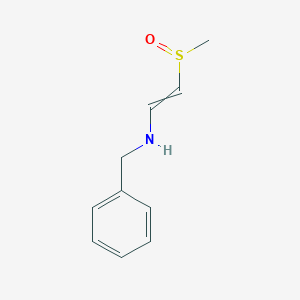
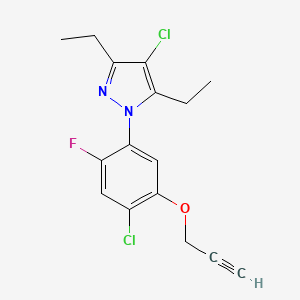


![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

